4-chloro-3-{[(naphthalen-2-ylcarbonyl)carbamothioyl]amino}benzoic acid

Medicinal Chemistry Structure-Activity Relationship Hit Confirmation

Hit confirmation bottleneck? This exact N-acyl thiourea ensures SAR continuity from primary screens. The 4-chlorobenzoic acid core and naphthalene-2-carbonyl topology define a unique hydrogen-bonding and π-stacking pharmacophore not replicated by 3-chloro or 1-naphthyl analogs. Sourcing the defined regioisomer from multiple qualified suppliers eliminates single-source bias and mitigates library degradation risk. - Validates target engagement for thiourea-containing hits with a 4-chlorobenzoic acid feature. - 4-Chloro-3-amino substitution vector enables regioselective derivatization unobtainable from 2-chloro or 3-chloro isomers. - Multiple independent supply channels reduce lead time and ensure batch-to-batch reproducibility.

Molecular Formula C19H13ClN2O3S
Molecular Weight 384.8 g/mol
CAS No. 532415-85-3
Cat. No. B3637269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-3-{[(naphthalen-2-ylcarbonyl)carbamothioyl]amino}benzoic acid
CAS532415-85-3
Molecular FormulaC19H13ClN2O3S
Molecular Weight384.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C(=O)NC(=S)NC3=C(C=CC(=C3)C(=O)O)Cl
InChIInChI=1S/C19H13ClN2O3S/c20-15-8-7-14(18(24)25)10-16(15)21-19(26)22-17(23)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,24,25)(H2,21,22,23,26)
InChIKeyJWAILISCAOUWNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-{[(naphthalen-2-ylcarbonyl)carbamothioyl]amino}benzoic Acid – Sourcing & Differentiation Guide


4-Chloro-3-{[(naphthalen-2-ylcarbonyl)carbamothioyl]amino}benzoic acid (CAS 532415-85-3) is a synthetic small molecule (C₁₉H₁₃ClN₂O₃S, MW 384.84) characterized by a 4-chlorobenzoic acid core linked to a naphthalene-2-carbonyl thiourea moiety . This compound belongs to the N-acyl thiourea subclass, a chemotype frequently explored in medicinal chemistry for its hydrogen-bonding capacity and metal-chelating potential. However, publicly available quantitative pharmacological data for this specific compound are extremely limited; its primary documented use is as a screening compound within commercial discovery libraries [1].

Exact regioisomeric identity: 4-chloro-3-thiourea substitution pattern
Naphthalene-2-carbonyl topology for defined molecular shape
Suitable for hit confirmation and SAR follow-up in screening libraries

Generic Replacement Risks for This Thiourea Screening Compound


Within the thiourea and N-acyl thiourea chemical space, minor positional isomerism or substituent variation can drastically alter hydrogen-bond donor/acceptor topology, molecular conformation, and biological target engagement . The specific combination of a 4-chlorobenzoic acid fragment and a naphthalene-2-carbonyl group in this compound produces a unique spatial arrangement of the thiocarbonyl and carboxyl pharmacophores. Substituting a close analog—such as a regioisomer with a 3-chlorobenzoic acid core or a naphthalene-1-carbonyl variant—cannot be assumed to preserve the same recognition profile in the absence of comparative binding or functional data. The evidence presented below is intended to support informed procurement in target-based screening campaigns where exact structural identity is critical for hit confirmation and SAR consistency.

Risk: Regioisomeric shift (4-chloro to 3- or 2-chloro) may alter target recognition and hydrogen-bond topology.
Risk: Naphthalene-1-carbonyl analogs differ in molecular shape and binding pocket complementarity; screening hits may not replicate.
Risk: Generic thiourea analogs without documented purity may introduce batch variability, shifting assay IC₅₀ values.

Structural Differentiation Evidence Against Analogs


Regioisomeric Purity: 4-Chloro vs. 3-Chloro Substitution

The compound is unambiguously characterized as the 4-chloro-3-aminobenzoic acid regioisomer by standard spectroscopic methods [1]. In contrast, a closely related catalog analog, 2-chloro-4-{[(naphthalen-2-ylcarbonyl)carbamothioyl]amino}benzoic acid, bears the chlorine at the 2-position and the thiourea linkage at the 4-position relative to the carboxyl group. Although no comparative biological data are publicly available for these two compounds, the positional change alters the spatial relationship between the chlorine substituent, the carboxylate, and the thiourea NH (a critical hydrogen-bond donor). In medicinal chemistry, such regioisomeric shifts frequently result in >10-fold differences in target binding, as documented for other 4-chloro vs. 3-chloro or 2-chloro N-acyl thiourea series [2]. This structural evidence supports the conclusion that the 4-chloro-3-amino substitution pattern is a chemically distinct entity from its regioisomers.

Regioisomeric Purity
Supporting evidence
4-Chloro, 3-thiourea vs. 2-Chloro, 4-thiourea regioisomer
Exact regioisomeric identity supports consistent hit confirmation.
No comparative biological data; structural assignment by NMR, MS.
Medicinal Chemistry Structure-Activity Relationship Hit Confirmation

Naphthalene Topology: 2-Naphthyl vs. 1-Naphthyl Comparison

The compound incorporates a naphthalene-2-carbonyl group, whereas commercial libraries list isomeric analogs containing a naphthalene-1-carbonyl moiety (e.g., 2-{[(1-naphthoylamino)carbonothioyl]amino}benzoic acid) [1]. The 2-naphthyl attachment extends the molecular geometry along a different vector than the 1-naphthyl isomer, altering the overall molecular shape and likely the complementarity to protein binding pockets. While no direct binding data exist for these two compounds, the difference in naphthyl connectivity is known to produce distinct conformational profiles in small-molecule crystal structures [2]. This topological distinction may translate into differential screening hit rates against protein targets with sterically demanding active sites.

Naphthalene Topology
Structural context
Naphthalene-2-carbonyl vs. 1-carbonyl; CSD conformational data
Topological difference may affect protein binding selectivity.
Based on SMILES and crystal structure database context.
Molecular Topology Library Diversity Structure-Based Design

Supplier Purity and Quality Control Reproducibility

This compound is offered by multiple suppliers (ChemBridge, Princeton BioMolecular Research, Vitas-M, ZereneX Molecular) as a discrete chemical entity, typically with purity specifications ranging from 95% to 98% (HPLC, NMR) . In contrast, generic thiourea analogs may be procured from non-specialist vendors without defined purity benchmarks, introducing batch-to-batch variability that can confound biological assay outcomes. Reproducibility in primary screening assays is highly purity-dependent; a 5% drop in purity can shift apparent IC₅₀ values in enzyme or cell-based assays by ≥2-fold [1]. Therefore, selecting a vendor with documented quality control for this specific compound mitigates the risk of false negatives or inflated hit rates.

Supplier Purity QC
Supporting evidence
≥95% (vendor spec) vs. generic thioureas (unspecified purity)
Documented purity supports assay reproducibility and SAR reliability.
Class-level QC risk; batch-specific documentation recommended.
Reproducibility Quality Control Screening Compound Procurement

Recommended Research Applications Based on Evidence


Hit Validation and SAR Follow-Up in Screening Libraries

When a primary screen identifies a thiourea-containing hit with a 4-chlorobenzoic acid feature, this exact compound should be repurchased from a documented supplier to confirm activity and rule out library compound degradation or mislabeling. The defined regioisomer and naphthyl topology ensure continuity with the initial screening data .

Diversity-Oriented Synthesis for Naphthalene-Thiourea Libraries

As a building block or scaffold, this compound's 4-chloro-3-amino substitution pattern offers a distinct vector for further derivatization compared to 3-chloro or 2-chloro isomers. Its naphthalene-2-carbonyl group provides a rigid, planar aromatic surface for potential π-stacking interactions, a feature that differentiates it from 1-naphthyl analogs .

Chemical Probe Qualification in Academic Drug Discovery

For academic groups investigating the role of N-acyl thioureas in modulating specific biological pathways, procuring this structurally characterized compound from a reputable source is critical for generating reproducible probe data. The availability of multiple independent suppliers reduces the risk of single-source bias .

Application
Selection Property
Validation Focus
Hit Validation & SAR Follow-Up
Exact regioisomeric and topological identity
Assay reproducibility and false-hit exclusion
Diversity-Oriented Synthesis
4-Chloro-3-amino substitution vector and naphthalene-2-carbonyl scaffold
Derivatization compatibility and π-stacking potential
Chemical Probe Qualification
Structurally characterized N-acyl thiourea from multiple independent suppliers
Reproducible probe data and reduced single-source bias
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